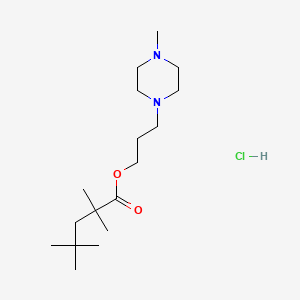![molecular formula C16H15N B14686494 [2-(2-Phenylethyl)phenyl]acetonitrile CAS No. 35388-32-0](/img/structure/B14686494.png)
[2-(2-Phenylethyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Phenylethyl)phenyl]acetonitrile: is an organic compound characterized by the presence of a phenyl group attached to an acetonitrile moiety through a phenylethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenylethyl)phenyl]acetonitrile typically involves the reaction of 2-phenylethyl bromide with benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the cyanide group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Phenylethyl)phenyl]acetonitrile can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: [2-(2-Phenylethyl)phenyl]acetonitrile is used as a building block in organic synthesis for the preparation of various complex molecules
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, certain derivatives may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Phenylethyl)phenyl]acetonitrile and its derivatives depends on their specific chemical structure and the target molecules they interact with. Generally, these compounds may exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific application and derivative being studied.
Comparison with Similar Compounds
[2-Phenylethyl]acetonitrile: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.
[2-(2-Phenylethyl)phenyl]acetate: Contains an ester group instead of a nitrile group, leading to different reactivity and applications.
[2-(2-Phenylethyl)phenyl]amine:
Uniqueness: The presence of both phenylethyl and phenyl groups in [2-(2-Phenylethyl)phenyl]acetonitrile imparts unique chemical properties that distinguish it from similar compounds
Properties
CAS No. |
35388-32-0 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-[2-(2-phenylethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C16H15N/c17-13-12-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14/h1-9H,10-12H2 |
InChI Key |
YWFWVAQPEZVLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)


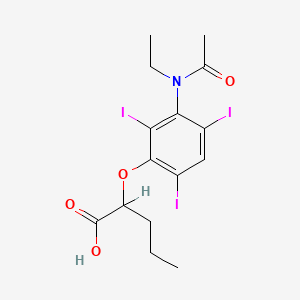
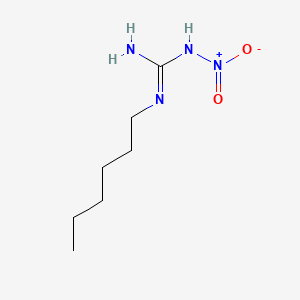
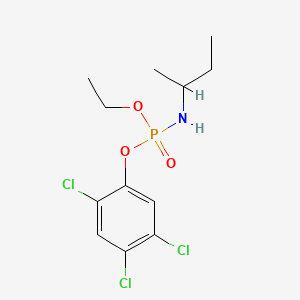
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)

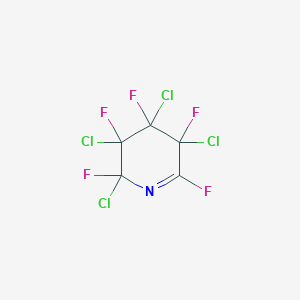
![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)

